molecular formula C12H18O B073601 2-Tert-butyl-4,5-dimethylphenol CAS No. 1445-23-4

2-Tert-butyl-4,5-dimethylphenol

Cat. No.: B073601
CAS No.: 1445-23-4
M. Wt: 178.27 g/mol
InChI Key: GDGFDAKCWRGGHW-UHFFFAOYSA-N
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Description

2-Tert-butyl-4,5-dimethylphenol: is an organic compound with the molecular formula C12H18O . It is a derivative of xylenol, where the xylenol ring is substituted with a tert-butyl group at the 6th position. This compound is also known by its systematic name, This compound . It is a colorless oil that is classified as an alkylated phenol .

Mechanism of Action

Target of Action

The primary target of 2-tert-butyl-4,5-dimethylphenol, also known as 2,4-Ditert butyl phenol (2,4-DTBP), is the oxidation process in various materials . It acts as an antioxidant, effectively suppressing oxidation and preventing material degradation and disintegration .

Mode of Action

This compound interacts with its targets by neutralizing free radicals and reducing the production of reactive oxygen species . This interaction stabilizes various compounds and enhances the durability and endurance of materials such as plastics, rubber, and polymers .

Biochemical Pathways

The compound affects the biochemical pathway of oxidation. By suppressing oxidation, it prevents the degradation of materials and contributes to their stability

Pharmacokinetics

Its physical and chemical properties such as molecular weight (17827), density (0917 g/cm3), melting point (21-23 °C), and boiling point (248-249 °C) can provide some insights into its pharmacokinetics .

Result of Action

The primary result of the action of this compound is the prevention of material degradation and disintegration due to oxidation . It enhances the durability and endurance of various materials, making it valuable in industries that require stable compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and exposure to light. For instance, it is used as an ultraviolet stabilizer, suggesting that it performs optimally under certain light conditions . Furthermore, its effectiveness as an antioxidant might be enhanced in high-temperature environments, where oxidation reactions are more likely to occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Tert-butyl-4,5-dimethylphenol is typically synthesized through the alkylation of xylenol with isobutylene. The reaction is carried out in the presence of a catalyst, often zinc oxide, under alkaline conditions . The reaction proceeds selectively at temperatures between 280-300°C .

Industrial Production Methods: In industrial settings, the compound is produced by the vapor phase catalytic methylation of 2-tert-butylphenol with methanol. This method ensures high selectivity and yield . The process involves the separation of 2,4-xylenol from 2,5-xylenol, as the former is insoluble in 10% NaOH while the latter is soluble .

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-4,5-dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2-Tert-butyl-4,5-dimethylphenol is unique due to its specific substitution pattern, which imparts distinct antioxidant properties. Unlike 2,6-Di-tert-butylphenol, which has two tert-butyl groups, this compound has only one, making it less sterically hindered and more reactive in certain applications .

Properties

IUPAC Name

2-tert-butyl-4,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-8-6-10(12(3,4)5)11(13)7-9(8)2/h6-7,13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGFDAKCWRGGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162733
Record name 3,4-Xylenol, 6-tert-butyl-
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445-23-4
Record name 2-tert-Butyl-4,5-dimethylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Xylenol, 6-tert-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Xylenol, 6-tert-butyl-
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Record name 2-tert-butyl-4,5-xylenol
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Q & A

Q1: How is 2-tert-butyl-4,5-dimethylphenol used in the synthesis of catalysts for ARCM?

A1: this compound is a key starting material for synthesizing sterically encumbered biphenols, which are crucial components of chiral ligands in molybdenum-based catalysts for ARCM []. The paper describes the synthesis of (±)-3,3'-di-tert-butyl-5,5',6,6'-tetra-methyl-1,1'-biphenyl-2,2'-diol {(+)-BiphenH2} through oxidative coupling of this compound using potassium dichromate in acetic acid []. This racemic biphenol is then resolved into its enantiomers, and the optically pure biphenolate ligands are subsequently used to synthesize chiral molybdenum imido alkylidene complexes [].

Q2: What are the structural advantages of incorporating this compound-derived ligands in ARCM catalysts?

A2: The bulky tert-butyl and methyl substituents on the this compound-derived biphenolate ligands introduce significant steric hindrance around the molybdenum center in the catalyst []. This steric control is crucial for achieving high enantioselectivity in ARCM reactions []. The bulky ligands create a chiral environment around the metal center, favoring the formation of one enantiomer of the product over the other [].

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